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Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477 Get Quote

An objective analysis of the in vitro inhibitory activities of ODM-203 and lucitanib against key

oncogenic kinases, supported by detailed experimental methodologies and pathway

visualizations.

This guide provides a comparative overview of the in vitro potency of two multi-kinase

inhibitors, ODM-203 and lucitanib. Both compounds target Fibroblast Growth Factor Receptors

(FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of tumor

growth and angiogenesis. This document is intended for researchers, scientists, and drug

development professionals interested in the preclinical profiles of these inhibitors.

Data Presentation: In Vitro Inhibitory Potency
The in vitro potency of ODM-203 and lucitanib was evaluated in both biochemical and cellular

assays. The half-maximal inhibitory concentrations (IC50) against a panel of FGFR and

VEGFR kinases, as well as in cellular models, are summarized below.

Biochemical Kinase Inhibition
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Target ODM-203 IC50 (nmol/L) Lucitanib IC50 (nmol/L)

FGFR1 11 17.5

FGFR2 16 82.5

FGFR3 6 Not Reported

FGFR4 35 Not Reported

VEGFR1 26 7

VEGFR2 9 25

VEGFR3 5 10

Cellular Proliferation and Angiogenesis Inhibition
Assay Cell Line

ODM-203 IC50
(nmol/L)

Lucitanib IC50
(nmol/L)

FGFR-dependent Cell

Proliferation

H1581 (FGFR1

amplified)
150

Not Reported in direct

comparison

VEGFR-induced Tube

Formation
HUVEC 33 1

Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of ODM-203 and lucitanib against FGFR and VEGFR kinases was

determined using radiometric protein kinase assays.

General Protocol:

Reaction Mixture Preparation: Recombinant kinase domains were incubated with a specific

peptide substrate in a kinase reaction buffer.

Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-33P]ATP.
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Incubation: The reaction mixtures were incubated at a controlled temperature to allow for

substrate phosphorylation.

Termination and Detection: The reaction was terminated, and the phosphorylated substrate

was separated from the residual [γ-33P]ATP, typically by filtration and washing.

Quantification: The amount of incorporated radioactivity in the substrate was quantified using

a scintillation counter to determine the kinase activity.

IC50 Determination: Assays were performed with a range of inhibitor concentrations to

determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme

activity by 50%.

Cellular Proliferation Assay (FGFR-dependent)
The effect of the inhibitors on the proliferation of FGFR-dependent cancer cells was assessed

using a colorimetric assay.

Cell Line: NCI-H1581, a human non-small cell lung cancer cell line with FGFR1 gene

amplification.

Protocol:

Cell Seeding: H1581 cells were seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells were treated with various concentrations of ODM-203 or

lucitanib.

Incubation: The plates were incubated for a period of 72 hours.

Viability Assessment: Cell viability was determined using an MTS (3-(4,5-dimethylthiazol-2-

yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar tetrazolium-

based assay. The MTS reagent is reduced by metabolically active cells to a colored

formazan product.

Data Analysis: The absorbance of the formazan product was measured at 490 nm using a

microplate reader. The results were expressed as a percentage of the vehicle-treated
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control, and IC50 values were calculated.

HUVEC Tube Formation Assay
The anti-angiogenic potential of the compounds was evaluated by their ability to inhibit the

formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

Plate Coating: 96-well plates were coated with a layer of Matrigel, a basement membrane

extract.

Cell Seeding: HUVECs were seeded onto the Matrigel-coated plates in the presence of

growth factors to induce tube formation.

Compound Treatment: The cells were simultaneously treated with different concentrations of

ODM-203 or lucitanib.

Incubation: Plates were incubated for a period sufficient for tube formation to occur in the

control wells (typically 6-18 hours).

Visualization and Quantification: The formation of tubular structures was visualized by

microscopy. The extent of tube formation was quantified by measuring parameters such as

total tube length or the number of branch points.

IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in tube

formation was determined as the IC50 value.

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways targeted by ODM-203 and

lucitanib.
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Caption: Simplified FGFR signaling pathway.
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Caption: Simplified VEGFR signaling pathway.

Experimental Workflows
The following diagrams outline the workflows for the key in vitro assays.
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Caption: In Vitro Kinase Assay Workflow.

Cell Culture and Treatment Viability Measurement Data Analysis

Seed Cells (e.g., H1581) Treat with Inhibitor Incubate (72h) Add MTS Reagent Incubate Measure Absorbance (490nm) Calculate % Viability Determine IC50

Click to download full resolution via product page

Caption: Cellular Proliferation Assay Workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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